![molecular formula C5H6BrIN2 B12104103 1-Amino-3-bromopyridin-1-ium iodide](/img/structure/B12104103.png)
1-Amino-3-bromopyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-bromopyridin-1-ium iodide is a chemical compound with the molecular formula C₅H₆BrIN₂ and a molecular weight of 300.92 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and an iodide ion attached to a pyridinium ring. It is primarily used in research settings and has various applications in chemistry and related fields .
Vorbereitungsmethoden
The synthesis of 1-Amino-3-bromopyridin-1-ium iodide typically involves the reaction of 3-bromopyridine with an amine source in the presence of an iodide salt. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Analyse Chemischer Reaktionen
1-Amino-3-bromopyridin-1-ium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Amino-3-bromopyridin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Limited industrial applications, primarily in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-Amino-3-bromopyridin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine and iodide atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-bromopyridin-1-ium iodide can be compared with other similar compounds, such as:
1-Amino-3-chloropyridin-1-ium iodide: Similar structure but with a chlorine atom instead of bromine.
1-Amino-3-iodopyridin-1-ium iodide: Contains an iodine atom instead of bromine.
1-Amino-3-fluoropyridin-1-ium iodide: Contains a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the types of interactions it can form due to the presence of the bromine atom .
Eigenschaften
Molekularformel |
C5H6BrIN2 |
---|---|
Molekulargewicht |
300.92 g/mol |
IUPAC-Name |
3-bromopyridin-1-ium-1-amine;iodide |
InChI |
InChI=1S/C5H6BrN2.HI/c6-5-2-1-3-8(7)4-5;/h1-4H,7H2;1H/q+1;/p-1 |
InChI-Schlüssel |
XUUFBEZNPACQAZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C[N+](=C1)N)Br.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.